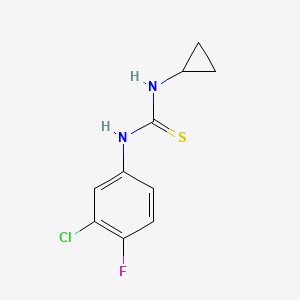
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent cytokinin that promotes cell division and growth in plants. It has been used to increase fruit yield, improve fruit quality, and delay fruit senescence. CPPU has also been used to enhance the growth of ornamental plants and to improve the rooting of cuttings.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea acts as a cytokinin analog, promoting cell division and growth in plants. It binds to cytokinin receptors, leading to the activation of downstream signaling pathways that promote cell division and growth. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase the expression of genes involved in cell division and growth, leading to enhanced plant growth and development.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to have several biochemical and physiological effects on plants. It promotes the accumulation of soluble sugars and organic acids, which can improve fruit quality. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea also increases the activity of antioxidant enzymes, which can protect plants from oxidative stress. Additionally, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase the concentration of endogenous cytokinins and auxins, which can promote plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has several advantages for use in lab experiments. It is a potent cytokinin that can promote cell division and growth in plants. It is also stable and easy to handle. However, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has some limitations. It is relatively expensive compared to other cytokinins, which can limit its use in large-scale experiments. Additionally, N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to have phytotoxic effects at high concentrations, which can limit its use in some plant species.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea. One area of research is the development of new N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea analogs with improved properties, such as increased potency or reduced phytotoxicity. Another area of research is the elucidation of the signaling pathways involved in N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea-mediated plant growth and development. Additionally, the use of N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea in combination with other plant growth regulators, such as auxins and gibberellins, could be explored to enhance plant growth and development.
Métodos De Síntesis
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea can be synthesized through several methods, including the reaction of 3-chloro-4-fluoroaniline with cyclopropylisothiocyanate in the presence of a base. The reaction yields N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea as a white crystalline solid with a melting point of 212-215°C.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been extensively studied in plant research due to its cytokinin-like effects. It has been used to enhance fruit yield and quality in various crops, including grapes, apples, kiwifruit, and strawberries. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has been shown to increase fruit size, improve fruit color, and delay fruit ripening. N-(3-chloro-4-fluorophenyl)-N'-cyclopropylthiourea has also been used to enhance the growth and rooting of ornamental plants, such as roses and carnations.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-cyclopropylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2S/c11-8-5-7(3-4-9(8)12)14-10(15)13-6-1-2-6/h3-6H,1-2H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYUAUFBAHRMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-cyclopropylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5803636.png)
![1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B5803639.png)
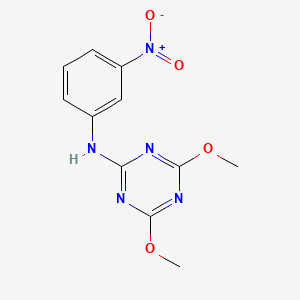
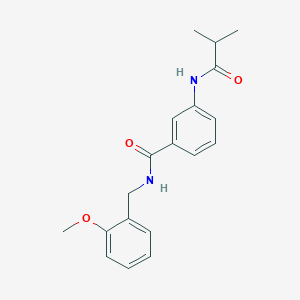
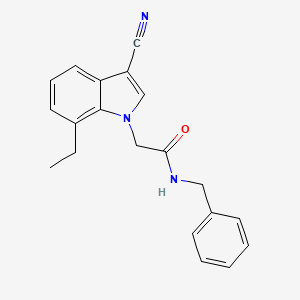
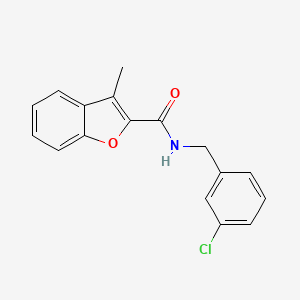
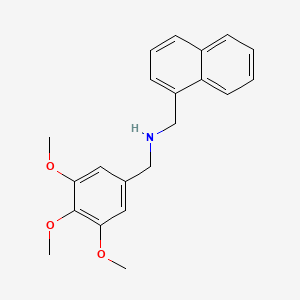

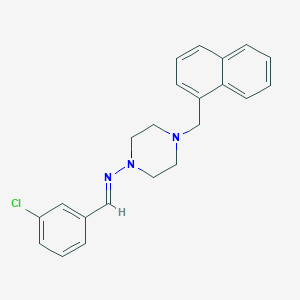
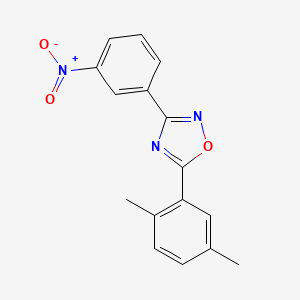
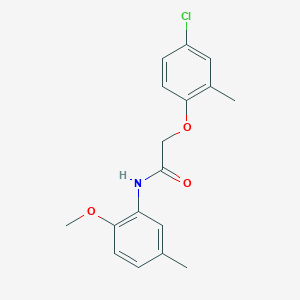
![methyl 3-{[(4-methoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803736.png)
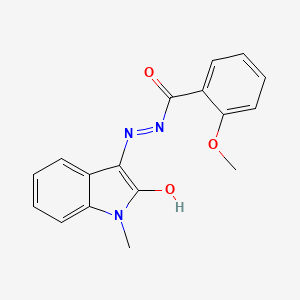
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)